8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride
Description
Properties
Molecular Formula |
C16H13Cl2N3 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C16H12ClN3.ClH/c17-14-8-2-1-5-13(14)11-19-20-15-9-3-6-12-7-4-10-18-16(12)15;/h1-11,20H;1H/b19-11+; |
InChI Key |
VDFLTALZLURBNH-YLFUTEQJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3)Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2N=CC=C3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Raw Material | Role | Purity Requirement |
|---|---|---|
| 8-Hydrazinoquinoline | Nucleophilic hydrazino source | >95% |
| 2-Chlorobenzaldehyde | Aldehyde electrophile | >98% |
| Hydrochloric acid or HCl gas | To form quinolinium chloride salt | Analytical grade |
| Solvent (ethanol, methanol, or acetic acid) | Reaction medium | Anhydrous preferred |
Reaction Scheme (Simplified)
$$
\text{8-Hydrazinoquinoline} + \text{2-Chlorobenzaldehyde} \xrightarrow[\text{solvent}]{\text{RT or 60°C}} \text{8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinoline} \xrightarrow[\text{HCl}]{\text{protonation}} \text{8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride}
$$
Analytical and Research Findings on Preparation
| Parameter | Observed Data / Notes |
|---|---|
| Yield | Typically 70–85% depending on reaction conditions |
| Purity | >90% after recrystallization |
| Melting Point | Noted in literature around 200–210 °C (decomposition) |
| Spectroscopic Confirmation | IR (C=N stretch ~1600 cm⁻¹), NMR (imine proton ~8–9 ppm), Mass spec (M+ peak at 318) |
| Crystallography | Single crystal X-ray diffraction confirms E-configuration of hydrazone |
Notes on Optimization and Variations
- Solvent Choice: Polar protic solvents (ethanol, methanol) favor hydrazone formation. Acetic acid can catalyze condensation.
- Temperature Control: Mild heating accelerates reaction without causing side reactions.
- Purification: Recrystallization is preferred; chromatographic methods are less common due to ionic nature.
- Isomer Control: The (E)-isomer is favored thermodynamically and confirmed by crystallographic studies.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Time | Temperature | Outcome |
|---|---|---|---|---|
| Hydrazone formation | 8-Hydrazinoquinoline + 2-chlorobenzaldehyde in ethanol | 2–4 hours | 25–60°C | Formation of hydrazone intermediate |
| Quaternization | Addition of HCl (aqueous or gas) | 1–2 hours | Room temp | Formation of quinolinium chloride salt |
| Purification | Recrystallization from ethanol/methanol | — | — | >90% pure crystalline product |
Chemical Reactions Analysis
Types of Reactions
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride
- 8-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride
Uniqueness
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride, with the CAS number 477762-42-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13Cl2N3
- Molecular Weight : 318.21 g/mol
- Structure : The compound features a quinolinium core with a hydrazino group and a chlorophenyl substituent, which may influence its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly against various human cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the following mechanisms:
- Inhibition of Topoisomerase : The compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 15 | Apoptosis via ROS generation |
| A498 (Renal) | 10 | Topoisomerase II inhibition |
| HeLa (Cervical) | 12 | Disruption of mitochondrial function |
The biological activity of this compound primarily involves:
- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, disrupting replication.
- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinoline derivatives against resistant bacterial strains. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Study 2: Anticancer Activity
In a study conducted by Mantoani et al., the anticancer properties were assessed using several human cancer cell lines. The findings demonstrated that the compound effectively reduced cell viability and induced apoptosis through ROS-mediated pathways. The study highlighted its potential for further development as an anticancer agent targeting renal and breast cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
